2-{[Amino(imino)methyl]sulfanyl}-3-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acrylic acid
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Overview
Description
2-{[Amino(imino)methyl]sulfanyl}-3-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acrylic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Amino(imino)methyl]sulfanyl}-3-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acrylic acid typically involves multiple steps. One common approach is to start with the preparation of the isoquinoline derivative, followed by the introduction of the acrylic acid moiety and the amino(imino)methylsulfanyl group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[Amino(imino)methyl]sulfanyl}-3-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
2-{[Amino(imino)methyl]sulfanyl}-3-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[Amino(imino)methyl]sulfanyl}-3-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[Amino(imino)methyl]sulfanyl}ethanesulfonic acid
- 3-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)propanoic acid
Uniqueness
2-{[Amino(imino)methyl]sulfanyl}-3-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acrylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H17N3O2S |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
(E)-2-carbamimidoylsulfanyl-3-(3,3-dimethyl-4H-isoquinolin-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C15H17N3O2S/c1-15(2)8-9-5-3-4-6-10(9)11(18-15)7-12(13(19)20)21-14(16)17/h3-7H,8H2,1-2H3,(H3,16,17)(H,19,20)/b12-7+ |
InChI Key |
LJRRRKFHHNWRRF-KPKJPENVSA-N |
Isomeric SMILES |
CC1(CC2=CC=CC=C2C(=N1)/C=C(\C(=O)O)/SC(=N)N)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)C=C(C(=O)O)SC(=N)N)C |
Origin of Product |
United States |
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